Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone
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Overview
Description
Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone: is an organic compound with the molecular formula C24H34N2 and a molecular weight of 348.53 g/mol . This compound belongs to the class of hydrazones, which are characterized by the presence of an azomethine group (-NHN=CH-). Hydrazones are known for their diverse pharmacological properties and ease of synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone typically involves the condensation reaction between 4-butylbenzaldehyde and ((4-hexylphenyl)methylene)hydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent and its cytotoxic effects on cancer cells .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone involves its interaction with cellular targets, leading to various biological effects. The compound’s hydrazone group can form stable complexes with metal ions, which may contribute to its antimicrobial activity. Additionally, the compound can induce apoptosis in cancer cells by disrupting cellular pathways and triggering programmed cell death .
Comparison with Similar Compounds
- Benzaldehyde hydrazone
- 4-Butylbenzaldehyde hydrazone
- ((4-Hexylphenyl)methylene)hydrazone
Comparison: Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone is unique due to the presence of both butyl and hexyl substituents on the aromatic rings. These substituents enhance the compound’s lipophilicity and may contribute to its biological activity. Compared to simpler hydrazones, this compound exhibits improved solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
CAS No. |
72010-27-6 |
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Molecular Formula |
C24H34N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[(E)-(4-butylphenyl)methylideneamino]-1-(4-hexylphenyl)methanamine |
InChI |
InChI=1S/C24H34N2/c1-3-5-7-8-10-22-13-17-24(18-14-22)20-26-25-19-23-15-11-21(12-16-23)9-6-4-2/h11-19,26H,3-10,20H2,1-2H3/b25-19+ |
InChI Key |
RLEMLTGYQUWSIH-NCELDCMTSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)CN/N=C/C2=CC=C(C=C2)CCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CNN=CC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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